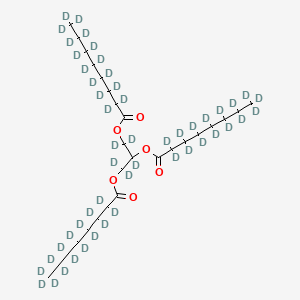
Tricaprilin-d50
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricaprin-d50, auch bekannt als Trioctanoin-d50 oder Glyceryltrioctanoat-d50, ist eine deuteriummarkierte Version von Tricaprin (Trioctanoin). Tricaprin ist ein Triglycerid, das aus drei Caprylsäuremolekülen besteht, die mit einem Glycerinrückgrat verestert sind. Es wird in der wissenschaftlichen Forschung eingesetzt, insbesondere in Studien zur Alzheimer-Krankheit, aufgrund seiner Antikonvulsiva-Eigenschaften und seiner Rolle als Pflanzenmetabolit .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Tricaprin-d50 wird durch Veresterung von deuteriummarkierter Caprylsäure (Octansäure-d50) mit Glycerin synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure unter Rückflussbedingungen. Das Reaktionsgemisch wird dann durch Destillation oder Chromatographie gereinigt, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von Tricaprin-d50 folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Veresterung von deuteriummarkierter Caprylsäure mit Glycerin in Gegenwart eines Katalysators. Die Reaktion wird in großen Reaktoren durchgeführt, und das Produkt wird mit industriellen Destillations- oder Chromatographietechniken gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tricaprin-d50 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Tricaprin-d50 kann oxidiert werden, um Caprylsäure und andere Oxidationsprodukte zu erzeugen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Hauptprodukte, die gebildet werden
Oxidation: Caprylsäure und andere Oxidationsprodukte.
Hydrolyse: Glycerin und deuteriummarkierte Caprylsäure.
Wissenschaftliche Forschungsanwendungen
Tricaprin-d50 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als stabil isotopmarkierte Verbindung zur Verfolgung und Quantifizierung in chemischen Reaktionen verwendet.
Biologie: Studien zu seiner Rolle als Pflanzenmetabolit und seinen Auswirkungen auf den Zellstoffwechsel.
Medizin: Untersuchungen zu seinen potenziellen therapeutischen Wirkungen bei der Behandlung leichter bis mittelschwerer Alzheimer-Krankheit aufgrund seiner Fähigkeit, Ketose zu induzieren und eine alternative Energiequelle für Gehirnzellen bereitzustellen
Industrie: Einsatz bei der Entwicklung von Pharmazeutika und als Bestandteil verschiedener industrieller Formulierungen.
Wirkmechanismus
Tricaprin-d50 entfaltet seine Wirkungen, indem es zu Ketonkörpern wie Acetoessigsäure und β-Hydroxybuttersäure metabolisiert wird. Diese Ketonkörper können in Acetyl-CoA umgewandelt werden, das in den Citratzyklus gelangt, um Energie zu produzieren. Dieser Mechanismus stellt eine alternative Energiequelle für Zellen bereit, insbesondere bei Zuständen, in denen der Glukosestoffwechsel beeinträchtigt ist, wie z. B. bei der Alzheimer-Krankheit .
Wirkmechanismus
Tricaprilin-d50 exerts its effects by being metabolized into ketone bodies, such as acetoacetic acid and β-hydroxybutyric acid. These ketone bodies can be converted to acetyl-CoA, which enters the citric acid cycle to produce energy. This mechanism provides an alternative energy source for cells, particularly in conditions where glucose metabolism is impaired, such as in Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tricaprin: Die nicht deuterierte Version von Tricaprin-d50, die in ähnlichen Forschungsanwendungen verwendet wird.
Tricaprylylglycerin: Ein weiteres Triglycerid mit ähnlichen Eigenschaften und Anwendungen.
Caprylsäure-Triglycerid: Eine verwandte Verbindung mit ähnlichen Stoffwechselwegen.
Einzigartigkeit
Tricaprin-d50 ist aufgrund seiner Deuteriummarkierung einzigartig, die eine präzise Verfolgung und Quantifizierung in Stoffwechselstudien ermöglicht. Diese Markierung verändert auch möglicherweise ihre pharmakokinetischen und metabolischen Profile und macht sie zu einem wertvollen Instrument in der Arzneimittelentwicklung und -forschung .
Eigenschaften
Molekularformel |
C27H50O6 |
|---|---|
Molekulargewicht |
521.0 g/mol |
IUPAC-Name |
[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate |
InChI |
InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D |
InChI-Schlüssel |
VLPFTAMPNXLGLX-JHOIILQSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


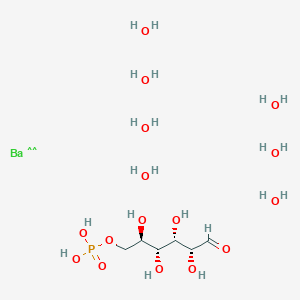
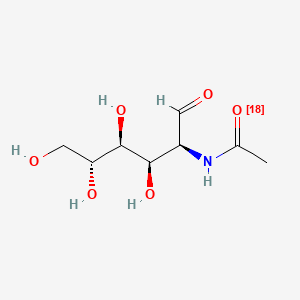
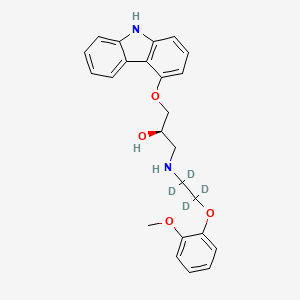
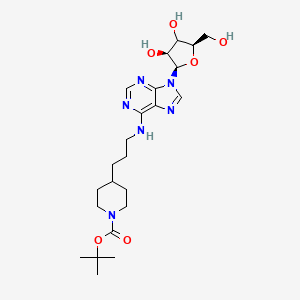



![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)
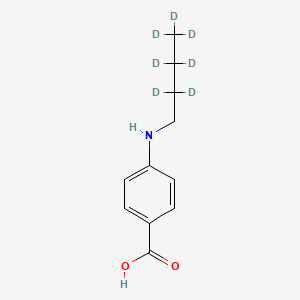




![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
